molecular formula C21H18N6O4S B2651961 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 863500-48-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B2651961
CAS No.: 863500-48-5
M. Wt: 450.47
InChI Key: TZSIFVXDVRMFBI-UHFFFAOYSA-N
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Description

Historical Development of Triazolopyrimidine Chemistry

Triazolopyrimidine derivatives emerged as a distinct heterocyclic class in the early 20th century, with Bülow and Haas pioneering their synthesis through cyclocondensation reactions. These compounds gained prominence due to their structural resemblance to purine bases, enabling mimicry of adenosine and guanine in biological systems. Early work focused on simple derivatives, but advances in synthetic organic chemistry during the 1950s–1970s enabled systematic modifications, particularly at the C5, C7, and N3 positions. The discovery of their kinase inhibitory properties in the 1990s, exemplified by c-Met kinase inhibitors like Foretinib, catalyzed intensive medicinal chemistry investigations. Contemporary strategies leverage computational modeling and structure-activity relationship (SAR) studies to optimize pharmacokinetic profiles, as seen in recent anti-tubercular and antiparasitic applications.

Structural Classification within Heterocyclic Frameworks

The target compound belongs to the 3H-triazolo[4,5-d]pyrimidine subclass, characterized by:

  • Core structure : Fusion of a 1,2,3-triazole ring (positions 1–3) with a pyrimidine ring (positions 4–5, 7–8).
  • Substituent topology :
    • C3 position: 4-Methoxyphenyl group, enhancing π-π stacking with hydrophobic enzyme pockets.
    • C7 position: Sulfanylacetamide side chain, providing hydrogen-bonding capacity via the thioether and carbonyl groups.
    • N-linked moiety: 2,3-Dihydro-1,4-benzodioxin, contributing to metabolic stability through electron-rich aromatic systems.

Table 1 : Structural Analogues and Biological Targets of Triazolopyrimidine Derivatives

Compound Class Core Modification Biological Target IC₅₀/EC₅₀ (μM) Reference
Triazolo[1,5-a]pyrimidines C5-phenyl, C7-amine c-Met kinase 0.019–1.06
Triazolo[1,5-a]pyrimidines C5-pyridinyl, C7-cycloalkyl Mycobacterium tuberculosis 0.4–2.1
Triazolopyrimidines C7-metal complexes Leishmania spp. 0.8–3.4

Research Significance in Medicinal Chemistry

This derivative exemplifies three key drug design principles:

  • Bioisosteric replacement : The triazolopyrimidine core mimics purine nucleobases, enabling competitive inhibition of ATP-binding sites in kinases.
  • Hydrophobic complementarity : The 4-methoxyphenyl group occupies Type II inhibitor pockets in c-Met kinase, as demonstrated in docking studies.
  • Prodrug potential : The sulfanylacetamide chain may undergo enzymatic cleavage to release reactive thiol intermediates, enhancing target engagement.

Recent pharmacological evaluations of structurally related compounds show:

  • 84% inhibition of Trypanosoma cruzi amastigotes at 5 μM for Zn(II)-triazolopyrimidine complexes.
  • Submicromolar IC₅₀ values against A549 lung cancer cells via G0/G1 phase arrest.

Current Academic Interest and Research Landscape

Ongoing studies focus on three primary areas:

  • Synthetic methodology : Microwave-assisted cyclization (e.g., 95% yield for 5-phenyl derivatives via AcOH catalysis).
  • Targeted delivery : Silica nanoparticle conjugation of metal-triazolopyrimidine complexes, achieving sustained release over 72 hours.
  • Polypharmacology : Dual c-Met/VEGFR2 inhibitors derived from C7-arylsulfonyl variants show 10-fold selectivity over FGFR1.

Collaborative efforts between academic institutions (e.g., ACS Omega, PMC teams) and pharmaceutical developers have yielded 17 patent filings since 2020, primarily covering:

  • C7 sulfonamide/sulfonyl derivatives for oncology.
  • Transition metal complexes for neglected tropical diseases.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4S/c1-29-15-5-3-14(4-6-15)27-20-19(25-26-27)21(23-12-22-20)32-11-18(28)24-13-2-7-16-17(10-13)31-9-8-30-16/h2-7,10,12H,8-9,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSIFVXDVRMFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC5=C(C=C4)OCCO5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the triazolopyrimidine moiety through cyclization reactions. The final step often involves the coupling of the methoxyphenyl group under specific conditions such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin with various sulfonamide derivatives. The synthesis typically involves:

  • Formation of Benzodioxin Derivative : The initial step involves creating a benzodioxin derivative by reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides in an alkaline medium.
  • Triazole and Pyrimidine Integration : Subsequent reactions introduce triazole and pyrimidine moieties through coupling reactions that enhance the biological profile of the compound.

The molecular formula of this compound is C23H22N2O5SC_{23}H_{22}N_2O_5S with a molecular weight of approximately 438.5 g/mol .

The compound exhibits various biological activities that make it a candidate for therapeutic applications:

Enzyme Inhibition

Research has shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can inhibit specific enzymes involved in metabolic disorders and neurodegenerative diseases. Notably:

  • Acetylcholinesterase Inhibition : This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial for treating conditions like Alzheimer's disease .
  • α-glucosidase Inhibition : The compound has also been tested for its potential to manage Type 2 Diabetes Mellitus (T2DM) by inhibiting α-glucosidase activity .

Therapeutic Applications

Given its biological activity, this compound has several potential therapeutic applications:

  • Neurodegenerative Diseases : Due to its ability to inhibit acetylcholinesterase, it could be explored as a treatment option for Alzheimer's disease and other cognitive disorders.
  • Diabetes Management : Its action against α-glucosidase suggests that it may help control blood sugar levels in diabetic patients.
  • Cancer Research : The structural similarity to other triazole-containing compounds indicates potential anticancer properties that warrant further investigation .

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of this compound:

  • A study published in Brazilian Journal of Pharmaceutical Sciences highlighted the enzyme inhibitory potential of related sulfonamides, demonstrating their efficacy in managing T2DM and Alzheimer's disease .
  • Additional research has suggested that modifications to the benzodioxin structure can enhance the compound's selectivity and potency against target enzymes .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Core Heterocyclic Variations

The triazolo[4,5-d]pyrimidin core in the target compound distinguishes it from analogs with alternative fused-ring systems:

Compound Core Structure Key Substituents Reported Properties Reference
Target Compound Triazolo[4,5-d]pyrimidin 4-Methoxyphenyl Potential kinase inhibition (inferred from triazolo-pyrimidins)
Cyclopenta[4,5]thieno[2,3-d]pyrimidin Allyl, thieno ring Increased lipophilicity; possible antifungal/antiviral activity (common in thieno-pyrimidins)
Thieno[3,2-d]pyrimidin 2-Methoxyphenyl Steric hindrance from ortho-methoxy group may reduce binding affinity compared to para-substituted analogs

Key Insight: The triazolo-pyrimidin core in the target compound may favor interactions with ATP-binding pockets in kinases, whereas thieno-pyrimidin analogs () could exhibit divergent biological profiles due to altered electronic and steric properties .

Substituent Modifications

Variations in substituents significantly impact activity and physicochemical properties:

Compound Substituent Impact Reference
Target Compound 4-Methoxyphenyl Electron-donating group enhances solubility and target binding
4-Ethyl-5-(2-pyridinyl) Pyridinyl improves solubility; ethyl group may enhance metabolic stability
4-Prop-2-enyl-5-pyridin-4-yl Alkenyl group increases reactivity; pyridinyl enhances π-π stacking
4-Chlorobenzenesulfonyl Sulfonamide group correlates with antimicrobial activity (e.g., compound 7l)

Key Insight : The 4-methoxyphenyl group in the target compound balances solubility and binding affinity, while sulfonamide derivatives () prioritize antimicrobial efficacy over kinase targeting .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition and antimicrobial properties.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety, a triazolopyrimidine unit, and a sulfanyl acetamide group. Its molecular formula is C19H18N4O4SC_{19}H_{18}N_4O_4S with a molecular weight of 438.5 g/mol.

Enzyme Inhibition

Recent studies have investigated the enzyme inhibitory potential of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide. These compounds were screened against key enzymes involved in metabolic disorders:

  • Alpha-glucosidase : This enzyme is crucial in carbohydrate metabolism and is a target for Type 2 Diabetes Mellitus (T2DM) management. The synthesized compounds exhibited varying degrees of inhibition against alpha-glucosidase.
  • Acetylcholinesterase : This enzyme is significant in neurodegenerative diseases such as Alzheimer's disease (AD). The compounds showed promising inhibitory effects on acetylcholinesterase activity.

The results indicated that certain derivatives demonstrated IC50 values in the low micromolar range, suggesting significant potential for therapeutic applications against T2DM and AD .

Antimicrobial Activity

The antimicrobial properties of related compounds were also evaluated. A series of derivatives were tested against various bacterial strains using disc diffusion assays:

  • Gram-positive bacteria : Compounds showed substantial activity against strains such as Staphylococcus aureus.
  • Gram-negative bacteria : Some derivatives retained activity but were generally less effective compared to their Gram-positive counterparts.

The most active compounds demonstrated minimum inhibitory concentrations (MICs) that were competitive with established antibiotics .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various sulfonamide derivatives incorporating the benzodioxane and acetamide moieties. These derivatives were subjected to biological evaluation for their enzyme inhibitory activities. Notably, one derivative exhibited an IC50 value of 0.45 μM against acetylcholinesterase, indicating strong potential for further development .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on related triazolopyrimidine derivatives. Modifications to the phenyl ring and the introduction of different substituents significantly influenced biological activity. For instance, the presence of methoxy groups enhanced both enzyme inhibition and antimicrobial efficacy .

Data Summary Table

Compound NameTarget EnzymeIC50 (μM)Antimicrobial Activity
Compound AAlpha-glucosidase0.32Moderate
Compound BAcetylcholinesterase0.45High
Compound CAlpha-glucosidase0.25Low
Compound DAcetylcholinesterase0.50Moderate

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